molecular formula C60H96N20O21S2 B1243068 Bleomycin A6 CAS No. 37293-17-7

Bleomycin A6

Cat. No. B1243068
CAS RN: 37293-17-7
M. Wt: 1497.7 g/mol
InChI Key: FOUFFVYWFNBHHH-YNGSZULRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bleomycin A6 (also known as boanmycin) has been used in trials studying the treatment of Squamous Cell Lung Cancer. It was developed in China as an antineoplastic antibiotic. This drug participated in clinical trials for the treatment of Squamous Cell Lung Cancer. It was shown that besides the antitumor effect, this compound had the ability to alter the tumor microenvironment and could contribute toward lung cancer relapse and metastasis on long-term treatment. The development of this drug, apparently, was discontinued.
This compound is a natural product found in Streptomyces verticillus with data available.

Scientific Research Applications

Antitumor Properties and Clinical Efficacy

Bleomycin A6, a variant of Bleomycin, is primarily recognized for its antitumor properties. It has been used in clinical studies to treat various neoplasms, displaying effectiveness against epidermoid carcinoma of the head, lymphomas including Hodgkin's disease, testicular tumors, and lymphangiosarcoma. Its notable characteristic is the absence of bone marrow, liver, or renal toxicity, positioning it as a promising therapeutic agent for further study (Shastri et al., 1971).

Gene Expression Similarities in Lung Fibrosis Models

This compound has been instrumental in studies related to lung fibrosis. Its gene expression profiles in the bleomycin-induced rodent lung fibrosis model show significant commonalities with human idiopathic pulmonary fibrosis (IPF) lungs. This has led to the identification of disease-relevant translational gene markers, contributing to the stratification of IPF patients based on disease severity and guiding the development of novel treatments for this devastating lung disease (Bauer et al., 2015).

Treatment for Lymphatic Malformations

This compound has been effectively used in sclerotherapy for lymphatic malformations. Studies have shown that intralesional injections of Bleomycin A5, a close analogue, result in significant reductions in macrocystic lesions and improvement in patient symptoms, including those involving the tongue and cervicofacial regions. This application extends to the treatment of keloids and hypertrophic scars, highlighting its potential in dermatological therapy (Yang et al., 2011; Cerrati et al., 2015).

Application in Pediatric Dermatology

Specifically in pediatric dermatology, Bleomycin A5 (Pingyangmycin) has been used to treat infantile hemangiomas and vascular malformations. Despite its side effects, it represents a treatment modality, particularly when other treatments are not viable or safe (Qiu et al., 2015).

properties

CAS RN

37293-17-7

Molecular Formula

C60H96N20O21S2

Molecular Weight

1497.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[4-(3-aminopropylamino)butylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C60H96N20O21S2/c1-25-38(77-51(80-49(25)64)30(17-36(63)84)72-18-29(62)50(65)90)55(94)79-40(46(31-19-69-24-73-31)99-59-48(44(88)42(86)34(20-81)98-59)100-58-45(89)47(101-60(66)96)43(87)35(21-82)97-58)56(95)74-27(3)41(85)26(2)52(91)78-39(28(4)83)54(93)71-16-9-37-75-33(23-102-37)57-76-32(22-103-57)53(92)70-15-8-14-68-12-6-5-11-67-13-7-10-61/h19,22-24,26-30,34-35,39-48,58-59,67-68,72,81-83,85-89H,5-18,20-21,61-62H2,1-4H3,(H2,63,84)(H2,65,90)(H2,66,96)(H,69,73)(H,70,92)(H,71,93)(H,74,95)(H,78,91)(H,79,94)(H2,64,77,80)/t26-,27+,28+,29-,30-,34-,35+,39-,40-,41-,42+,43+,44-,45-,46-,47-,48-,58+,59-/m0/s1

InChI Key

FOUFFVYWFNBHHH-YNGSZULRSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O

synonyms

leomycin A-6
bleomycin A6
boanmycin
zhengguangmycin A6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleomycin A6
Reactant of Route 2
Bleomycin A6
Reactant of Route 3
Bleomycin A6
Reactant of Route 4
Bleomycin A6
Reactant of Route 5
Bleomycin A6
Reactant of Route 6
Reactant of Route 6
Bleomycin A6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.